molecular formula C10H12N2 B3351718 5-Butylpyridine-2-carbonitrile CAS No. 39256-40-1

5-Butylpyridine-2-carbonitrile

Cat. No. B3351718
Key on ui cas rn: 39256-40-1
M. Wt: 160.22 g/mol
InChI Key: VRVNMOVNIOVKTF-UHFFFAOYSA-N
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Patent
US04923993

Procedure details

0.1 mole of 1-dimethylamino-1-aza-3-n-butyl-1,3-butadiene, 0.1 mole of 2-chloroacrylonitrile and 0.2 mole of triethylamine are heated in 100 ml of acetonitrile for 20 hours to 60° C. The reaction mixture is concentrated by evaporation and the residue is dissolved in dioxane. The solution is filtered and gaseous HCl is introduced. The batch is stirred for 15 minutes at room temperature and then concentrated by evaporation. The residue is partitioned between CH2Cl2 and 1N NaHCO3. The organic phase is dried, concentrated by evaporation and distilled under a high vacuum, affording 10.0 g (63%) of a yellowish oil with a boiling point of 86°-87° C./3·10-1 mbar.
Name
1-dimethylamino-1-aza-3-n-butyl-1,3-butadiene
Quantity
0.1 mol
Type
reactant
Reaction Step One
Quantity
0.1 mol
Type
reactant
Reaction Step One
Quantity
0.2 mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
63%

Identifiers

REACTION_CXSMILES
CN(C)[CH:3]=[CH:4][C:5]([NH:7][CH2:8][CH2:9][CH3:10])=[CH2:6].Cl[C:13](=[CH2:16])[C:14]#N.C([N:19](CC)CC)C>C(#N)C>[CH2:10]([C:9]1[CH:3]=[CH:4][C:5]([C:6]#[N:19])=[N:7][CH:8]=1)[CH2:14][CH2:13][CH3:16]

Inputs

Step One
Name
1-dimethylamino-1-aza-3-n-butyl-1,3-butadiene
Quantity
0.1 mol
Type
reactant
Smiles
CN(C=CC(=C)NCCC)C
Name
Quantity
0.1 mol
Type
reactant
Smiles
ClC(C#N)=C
Name
Quantity
0.2 mol
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The batch is stirred for 15 minutes at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture is concentrated by evaporation
DISSOLUTION
Type
DISSOLUTION
Details
the residue is dissolved in dioxane
FILTRATION
Type
FILTRATION
Details
The solution is filtered
ADDITION
Type
ADDITION
Details
gaseous HCl is introduced
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by evaporation
CUSTOM
Type
CUSTOM
Details
The residue is partitioned between CH2Cl2 and 1N NaHCO3
CUSTOM
Type
CUSTOM
Details
The organic phase is dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by evaporation
DISTILLATION
Type
DISTILLATION
Details
distilled under a high vacuum

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
C(CCC)C=1C=CC(=NC1)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 10 g
YIELD: PERCENTYIELD 63%
YIELD: CALCULATEDPERCENTYIELD 62.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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